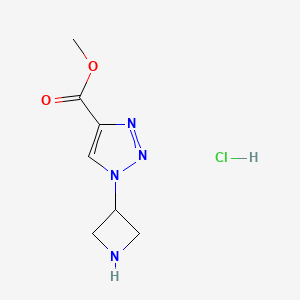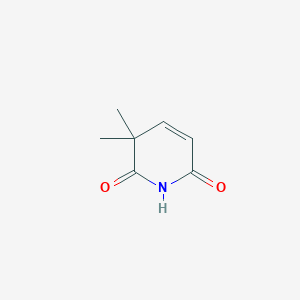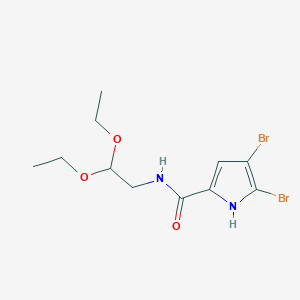
2,2'-Bipyridinium, 1-methyl-, iodide
Übersicht
Beschreibung
“2,2’-Bipyridinium, 1-methyl-, iodide” is an organic chemical compound with the molecular formula C12H12N2I. Bipyridinium salts, including this compound, are popular due to their potential applications in redox flow batteries .
Synthesis Analysis
Bipyridinium salts are synthesized based on 2,2′-, 3,3′-, and 4,4′-bipyridine and 2,2′-bipyrimidine. The synthesis process utilizes commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone .
Molecular Structure Analysis
The structure of bipyridinium salts depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, and counter ion . For instance, both rings in 2,2′-bipyridine are coplanar with the nitrogen atoms in an anti-position .
Chemical Reactions Analysis
The electrochemical behavior of bipyridinium salts is investigated by cyclic voltammetry . Two derivatives featuring quasi-reversible redox processes were further tested on a rotating disc electrode and in a flow battery half-cell .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2’-Bipyridinium, 1-methyl-, iodide” are greatly affected by the methyl substituents at the nitrogen atom in the ortho-bipyridine molecule .
Wissenschaftliche Forschungsanwendungen
Application 1: Ligand in Coordination Chemistry
- Summary of the Application : 2,2’-Bipyridine is one of the most commonly used and easily identified ligands in coordination chemistry . Coordination compounds incorporating 2,2’-bipyridine have played crucial roles in developing our understanding of the thermodynamics and kinetics of complexation of metal ions, the bonding, photochemistry, photophysics, and electrochemistry of metal complexes .
- Methods of Application : As a bidentate metal-binding domain, 2,2’-bipyridine has found widespread application as a scaffold in supramolecular and metallosupramolecular chemistry .
- Results or Outcomes : At the turn of the millennium, 2,2’-bipyridine was described as “the most widely used ligand”, a status that has changed little in the intervening two decades .
Application 2: Redox Flow Batteries
- Summary of the Application : Bipyridinium salts, which could include “2,2’-Bipyridinium, 1-methyl-, iodide”, are very popular due to their perspective applications in redox flow batteries .
- Methods of Application : A series of bipyridiniums based on 2,2’-, 3,3’-, and 4,4’-bipyridine and 2,2’-bipyrimidine were designed and prepared . The synthesis utilizes commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone .
- Results or Outcomes : All eleven target derivatives with systematically evolved structure were investigated by cyclic voltammetry, which allowed elucidating thorough structure-property relationships . Two derivatives featuring quasi-reversible redox processes were further tested on a rotating disc electrode and in a flow battery half-cell .
Application 3: Organic Synthesis
- Summary of the Application : Bipyridines, including 2,2’-bipyridine, are used in organic synthesis . They can act as ligands in metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds .
- Methods of Application : One example is the synthesis of 2,2’-bipyridines and bis-1,2,4-triazinyl-2,2’-bipyridines via a Pd-catalyzed Ullmann-type reaction in the presence of Zn, Cu(I), and TMEDA .
- Results or Outcomes : The prepared bipyridine derivatives were used in subsequent reactions .
Application 4: Analytical Chemistry
- Summary of the Application : 2,2’-Bipyridine has been used in analytical applications . Its coordination chemistry has been used to develop our understanding of the thermodynamics and kinetics of complexation of metal ions .
- Methods of Application : The methods of application in analytical chemistry involve the use of 2,2’-bipyridine as a ligand in coordination compounds .
- Results or Outcomes : The use of 2,2’-bipyridine in analytical chemistry has contributed to the development of more sophisticated methods of characterization .
Application 5: Organic Synthesis
- Summary of the Application : Bipyridines, including 2,2’-bipyridine, are used in organic synthesis . They can act as ligands in metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds .
- Methods of Application : One example is the synthesis of 2,2’-bipyridines and bis-1,2,4-triazinyl-2,2’-bipyridines via a Pd-catalyzed Ullmann-type reaction in the presence of Zn, Cu(I), and TMEDA .
- Results or Outcomes : The prepared bipyridine derivatives were used in subsequent reactions .
Application 6: Analytical Chemistry
- Summary of the Application : 2,2’-Bipyridine has been used in analytical applications . Its coordination chemistry has been used to develop our understanding of the thermodynamics and kinetics of complexation of metal ions .
- Methods of Application : The methods of application in analytical chemistry involve the use of 2,2’-bipyridine as a ligand in coordination compounds .
- Results or Outcomes : The use of 2,2’-bipyridine in analytical chemistry has contributed to the development of more sophisticated methods of characterization .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methyl-2-pyridin-1-ium-2-ylpyridin-1-ium;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N2.2HI/c1-13-9-5-3-7-11(13)10-6-2-4-8-12-10;;/h2-9H,1H3;2*1H/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKILBCPXPJNJFR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C2=CC=CC=[NH+]2.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70824098 | |
| Record name | 1-Methyl-2,2'-bipyridin-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70824098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bipyridinium, 1-methyl-, iodide | |
CAS RN |
77972-47-5 | |
| Record name | 1-Methyl-2,2'-bipyridin-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70824098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-2-(2-pyridyl)pyridinium Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Nitrophenyl)methyl]piperidine-2,6-dione](/img/structure/B1430691.png)



![O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine](/img/structure/B1430698.png)



![2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1430705.png)

![3-(6-methylpyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1430708.png)

![methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate](/img/structure/B1430710.png)
![2-[5-(Methoxymethyl)furan-2-yl]pyrrolidine](/img/structure/B1430714.png)